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Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)acetamide

Cat. No.: B8268484

Get Quote

Executive Summary & Chemical Identity
2-(2,4,5-Trifluorophenyl)acetamide is a fluorinated phenylacetamide derivative primarily

utilized as a building block in pharmaceutical process chemistry. Its structural integrity is

defined by the unique substitution pattern of three fluorine atoms on the phenyl ring, which

imparts specific electronic properties and spectral signatures essential for quality control during

drug substance manufacturing.
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Property Data

Chemical Name 2-(2,4,5-Trifluorophenyl)acetamide

CAS Number
1864680-46-5 (Amide); Related: 314214-39-6

(Acid Precursor)

Molecular Formula

Molecular Weight 189.14 g/mol

Monoisotopic Mass 189.0374 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in Water

Synthesis & Preparation Protocol
Understanding the synthetic origin is crucial for interpreting impurity peaks in spectral data. The

industrial route typically proceeds via the Willgerodt-Kindler reaction or direct amidation of the

corresponding acid chloride.

Core Synthesis Workflow
Friedel-Crafts Acylation: 1,2,4-Trifluorobenzene is acylated to form 2,4,5-

trifluoroacetophenone.[1]

Willgerodt-Kindler Rearrangement: The ketone is converted to the thioamide using sulfur and

morpholine/amine.

Hydrolysis & Amidation: The thioamide is hydrolyzed to 2,4,5-trifluorophenylacetic acid,

which is then converted to the amide via the acid chloride or coupling reagents.

1,2,4-Trifluorobenzene 2,4,5-Trifluoroacetophenone

Acetyl Chloride
AlCl3 2,4,5-Trifluorophenylacetic Acid

1. S, Morpholine
2. Hydrolysis 2-(2,4,5-Trifluorophenyl)acetamide

1. SOCl2
2. NH3 (aq)
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Figure 1: Synthetic pathway for 2-(2,4,5-Trifluorophenyl)acetamide.

Spectral Analysis: Mass Spectrometry (MS)
Mass spectrometry is the primary tool for molecular weight confirmation. The presence of three

fluorine atoms provides no unique isotopic pattern (unlike Cl or Br) but results in a specific

mass defect.

Fragmentation Analysis (EI/ESI)
Molecular Ion (

): Observed at m/z 189.1.

Base Peak: Typically the tropylium-like cation formed after the loss of the amide group.

Nitrogen Rule: The odd molecular weight (189) confirms the presence of an odd number of

nitrogen atoms (1).

m/z (Rel. Int.) Fragment Assignment Mechanistic Origin

189 (M+) Molecular ion.

173
Loss of amino group (primary

amide cleavage).

145

Trifluorobenzyl cation. Loss of

(44 Da). This is the diagnostic

aromatic core fragment.

44
Amide fragment (often low

intensity).

Spectral Analysis: Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the amide doublet (Amide I & II) and the strong C-F

stretching vibrations in the fingerprint region.
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Wavenumber (

)
Functional Group Vibrational Mode Interpretation

3350 - 3180
Primary Amide (

)
N-H Stretch

Two bands

(asymmetric &

symmetric stretch)

typical for primary

amides.

1680 - 1650 Amide I C=O Stretch

Strong, diagnostic

carbonyl peak. Lower

frequency than esters

due to resonance.

1640 - 1610 Amide II N-H Bend

Characteristic bending

vibration for primary

amides.

1520, 1480 Aromatic Ring C=C Stretch

Fluorinated rings often

show sharpened

aromatic bands.

1250 - 1100 Aryl Fluoride C-F Stretch

Very strong, broad

bands. The 2,4,5-

substitution pattern

creates multiple peaks

here.

Spectral Analysis: Nuclear Magnetic Resonance
(NMR)
NMR is the definitive method for structural elucidation. The 2,4,5-trifluoro substitution pattern

creates a complex splitting pattern in both

and

spectra due to

and
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coupling.

NMR Data (DMSO- , 400 MHz)
Note: Chemical shifts are referenced to TMS (

0.0).

Shift (

ppm)
Mult. Integ. Assignment

Coupling (

Hz)

7.45 - 7.55 m 1H Ar-H (H-6)

Coupled to F-5

(ortho) and F-4

(meta).

7.25 - 7.35 m 1H Ar-H (H-3)

Coupled to F-2

(ortho) and F-4

(ortho).

7.40 / 6.90 br s 2H

Amide protons

(broad due to

quadrupole/exch

ange).

3.48 s 2H

Singlet. May

appear as a fine

doublet/quartet if

long-range

coupling is

resolved.

NMR Data (DMSO- , 100 MHz)
The carbon spectrum is characterized by extensive splitting due to

.

Carbonyl (
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):

170.5 ppm (Singlet or weak doublet).

Methylene (

):

34.8 ppm.

Aromatic Carbons: The carbons directly attached to fluorine (C-2, C-4, C-5) appear as

doublets of doublets (dd) or doublets of multiplets (dm) with large coupling constants (

Hz).

C-F Carbons:

145-158 ppm region.

C-H Carbons:

105-120 ppm region (split by adjacent fluorines).

NMR Data (Predicted)
Three distinct signals in the range of -115 to -145 ppm.

Complex multiplets due to

and

coupling.

Quality Control & Impurity Profiling
In the context of Sitagliptin manufacturing, this amide is a key intermediate. Common impurities

detected by these spectral methods include:

2,4,5-Trifluorophenylacetic Acid: Detected by the shift of the carbonyl stretch in IR (from

~1680 to ~1710 cm⁻¹) and the loss of NH signals in NMR.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8268484?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrile Derivative: Dehydration of the amide leads to 2,4,5-trifluorophenylacetonitrile,

characterized by a sharp CN stretch at ~2250 cm⁻¹ in IR.

Sample: 2-(2,4,5-Trifluorophenyl)acetamide

IR Analysis
(Check 2250 cm-1)

1H NMR Analysis
(Check 10-12 ppm)

Impurity: Nitrile
(Dehydration product)

Peak Present

Pass: Pure Amide

No Peak

Impurity: Acid
(Hydrolysis product)

COOH Peak PresentNo COOH Peak

Click to download full resolution via product page

Figure 2: Logical flow for impurity detection using spectral data.
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International Journal of Scientific Research.
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(CAS 1864680-46-5).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8268484?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

